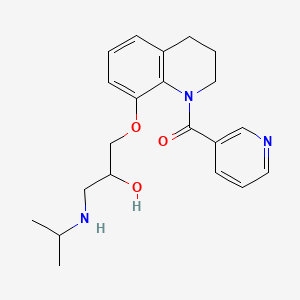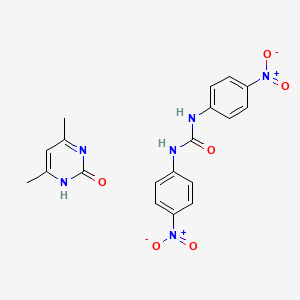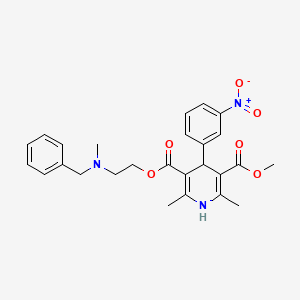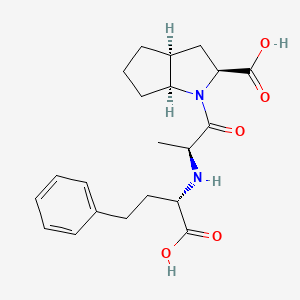
Ramiprilato
Descripción general
Descripción
El ramiprilato es el metabolito activo del profármaco ramipril, que se utiliza ampliamente como inhibidor de la enzima convertidora de angiotensina. Este compuesto juega un papel crucial en el tratamiento de la hipertensión, la insuficiencia cardíaca y la enfermedad renal diabética al inhibir la conversión de angiotensina I a angiotensina II, lo que reduce la presión arterial y previene la vasoconstricción .
Aplicaciones Científicas De Investigación
El ramiprilato tiene numerosas aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la enzima convertidora de angiotensina.
Biología: Se ha investigado por sus efectos en las vías celulares y la inhibición enzimática.
Medicina: Se utiliza ampliamente en la investigación clínica para el tratamiento de la hipertensión, la insuficiencia cardíaca y la enfermedad renal diabética.
Industria: Se emplea en el desarrollo de nuevos productos farmacéuticos que se dirigen al sistema renina-angiotensina-aldosterona
Mecanismo De Acción
El ramiprilato ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que es responsable de la conversión de la angiotensina I en angiotensina II. Esta inhibición conduce a una disminución de los niveles de angiotensina II, lo que resulta en vasodilatación, reducción de la presión arterial y disminución de la secreción de aldosterona. Los objetivos moleculares incluyen la enzima convertidora de angiotensina y las vías del sistema renina-angiotensina-aldosterona .
Análisis Bioquímico
Biochemical Properties
Ramiprilat plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, which regulates blood pressure and fluid balance. Ramiprilat binds to ACE with high affinity, preventing the formation of angiotensin II and thereby reducing vasoconstriction and aldosterone secretion . Additionally, Ramiprilat interacts with bradykinin receptors, enhancing the effects of bradykinin, a vasodilator .
Cellular Effects
Ramiprilat influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, Ramiprilat reduces the levels of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This inhibition also affects the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure and fluid balance . Furthermore, Ramiprilat enhances the effects of bradykinin, promoting vasodilation and improving endothelial function .
Molecular Mechanism
The molecular mechanism of Ramiprilat involves its high-affinity binding to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood pressure . Additionally, Ramiprilat interferes with the sequestration of the B2 kinin receptor within the plasma membrane of endothelial cells, enhancing the vascular response to bradykinin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ramiprilat have been observed to change over time. Ramiprilat is rapidly hydrolyzed from Ramipril in the liver and kidneys, leading to its active form . The stability and degradation of Ramiprilat have been studied, showing a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . Long-term effects on cellular function have been observed, including improved endothelial function and reduced vascular resistance .
Dosage Effects in Animal Models
In animal models, the effects of Ramiprilat vary with different dosages. Studies have shown that Ramiprilat is effective in lowering blood pressure in hypertensive animal models at doses ranging from 2.5 to 20 mg . Higher doses of Ramiprilat have been associated with increased risk of adverse effects, such as hypotension and renal impairment . The therapeutic window for Ramiprilat is crucial to achieve optimal benefits while minimizing toxic effects .
Metabolic Pathways
Ramiprilat is primarily metabolized in the liver and kidneys. After absorption, Ramipril is rapidly hydrolyzed to Ramiprilat, which is then further metabolized to a glucuronate conjugate and a diketopiperazine derivative . The majority of Ramiprilat is excreted in the urine as the glucuronate conjugate . The metabolic pathways of Ramiprilat involve hepatic and renal mechanisms, with a significant portion being excreted unchanged .
Transport and Distribution
Ramiprilat is rapidly distributed to all tissues, with higher concentrations observed in the liver, kidneys, and lungs compared to the blood . The transport and distribution of Ramiprilat within cells and tissues involve its binding to ACE and other transport proteins . The localization and accumulation of Ramiprilat in specific tissues contribute to its therapeutic effects in reducing blood pressure and improving cardiovascular outcomes .
Subcellular Localization
The subcellular localization of Ramiprilat involves its interaction with ACE and bradykinin receptors within the plasma membrane of endothelial cells . Ramiprilat interferes with the sequestration of the B2 kinin receptor to caveolin-rich membrane domains, enhancing the vascular response to bradykinin . This subcellular localization is crucial for the therapeutic effects of Ramiprilat in promoting vasodilation and improving endothelial function .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
El ramiprilato se sintetiza a partir del ramipril mediante la escisión hidrolítica del grupo éster. El proceso implica el metabolismo hepático, donde el grupo éster del ramipril se hidroliza para formar la forma carboxilato activa, this compound .
Métodos de producción industrial
La producción industrial del this compound implica la síntesis de ramipril seguida de su conversión a this compound. La síntesis de ramipril normalmente implica la reacción de un derivado de fenilpropilamina con una estructura de anillo de ciclopentano, seguida de la esterificación y la posterior hidrólisis para producir this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
El ramiprilato experimenta varias reacciones químicas, entre ellas:
Oxidación: El this compound puede oxidarse para formar derivados de diketopiperazina.
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.
Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente en el grupo carboxilato.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o alcoholes.
Principales productos formados
Oxidación: Derivados de diketopiperazina.
Reducción: Formas reducidas de this compound.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
- Benazepril
- Fosinopril
- Quinapril
- Trandolapril
Comparación
El ramiprilato es único debido a su alta afinidad por la enzima convertidora de angiotensina y sus potentes efectos inhibitorios. En comparación con otros compuestos similares, el this compound tiene una vida media más larga y una duración de acción más prolongada, lo que lo convierte en una opción preferida para el tratamiento a largo plazo de la hipertensión y la insuficiencia cardíaca .
Propiedades
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-HILJTLORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016165 | |
| Record name | Ramiprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87269-97-4 | |
| Record name | Ramiprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramiprilat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramiprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramiprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87269-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMIPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ramiprilat exert its therapeutic effects?
A1: Ramiprilat primarily acts by inhibiting ACE, a zinc-containing enzyme crucial for converting angiotensin I to angiotensin II. [] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, ]
Q2: Does ramiprilat target any other pathways beyond ACE inhibition?
A2: Research suggests ramiprilat may also influence the bradykinin system. It inhibits bradykinin degradation and potentially interacts directly with bradykinin B2 receptors, amplifying bradykinin's vasodilatory and cardioprotective effects. [, , ]
Q3: Does ramiprilat directly affect vascular smooth muscle cells?
A3: Ramiprilat has been shown to directly affect vascular smooth muscle cells by influencing calcium kinetics, potentially contributing to its vasodilatory effect. [] It was observed to increase basal intracellular calcium levels and attenuate the calcium-mobilizing effect of angiotensin II in cultured vascular smooth muscle cells. []
Q4: How does ramiprilat impact the heart in the context of ischemia/reperfusion injury?
A4: Ramiprilat has demonstrated cardioprotective effects by reducing myocardial infarct size in animal models of ischemia/reperfusion injury. [, , ] This protective effect appears to be mediated by bradykinin, as it was abolished by pretreatment with a bradykinin B2 antagonist. []
Q5: Does the inhibitory effect of ramiprilat on ACE vary across different tissues?
A5: Ramiprilat exhibits varying potency across different tissues. While it demonstrates potent ACE inhibition in plasma, lung, and heart, its activity in the kidney is comparatively lower. [] This difference is attributed to the presence of esterases in the kidney that metabolize ramipril, the prodrug of ramiprilat, making it more potent in this organ. []
Q6: How is ramiprilat metabolized and excreted?
A6: Ramiprilat is primarily eliminated via both hepatic and renal pathways. Approximately two-thirds of circulating ramiprilat is eliminated by the kidneys, while the liver is responsible for eliminating the remaining one-third. []
Q7: Does renal impairment affect the pharmacokinetics of ramiprilat?
A7: Yes, renal impairment significantly influences ramiprilat pharmacokinetics. Patients with renal insufficiency exhibit a prolonged terminal half-life, higher peak plasma concentrations, and greater area under the plasma concentration-time curve for ramiprilat compared to those with normal renal function. [, ]
Q8: Does the presence of food affect the absorption of ramipril?
A9: The presence of food in the gastrointestinal tract does not significantly affect the absorption or conversion of ramipril to ramiprilat. []
Q9: How does ramiprilat distribute within the body?
A10: Ramiprilat demonstrates the ability to cross the blood-brain barrier, although the concentrations achieved in the cerebrospinal fluid are significantly lower than those in plasma. []
Q10: Does ramiprilat impact endothelial progenitor cell migration?
A12: Ramiprilat has been shown to enhance the migration of endothelial progenitor cells (EPCs) in a dose-dependent manner. [, ] This effect was further enhanced when combined with secretome derived from human umbilical cord blood-mesenchymal stem cells. [, ]
Q11: What is the impact of ramiprilat on matrix metalloproteinases (MMPs)?
A13: Ramiprilat has demonstrated the ability to inhibit the activity of MMPs, specifically MMP-2, MMP-3, and MMP-9, which are implicated in the pathogenesis of Crohn's disease fistulas and cardiac remodeling in heart failure. [, ]
Q12: Does ramiprilat affect the baroreceptor reflex?
A14: Ramiprilat has been shown to improve baroreflex sensitivity, which plays a crucial role in blood pressure regulation. [] This effect is attributed to the increased levels of angiotensin-(1-7), another component of the RAAS, following ACE inhibition. []
Q13: What are the potential side effects of ramiprilat?
A13: This Q&A section focuses solely on the scientific aspects of ramiprilat and excludes information about drug side effects, interactions, or contraindications.
Q14: What analytical techniques are employed to quantify ramiprilat in biological samples?
A16: Several analytical methods have been developed and validated for the quantification of ramiprilat in biological samples, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay. [, , , ]
Q15: What are the key considerations in developing a robust analytical method for ramiprilat?
A17: A robust analytical method for ramiprilat should demonstrate high sensitivity, specificity, accuracy, precision, and reproducibility. [, , ] Additionally, it is crucial to account for potential interferences from metabolites, endogenous compounds, and co-administered medications. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




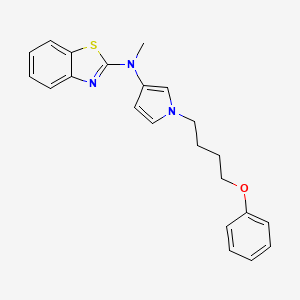


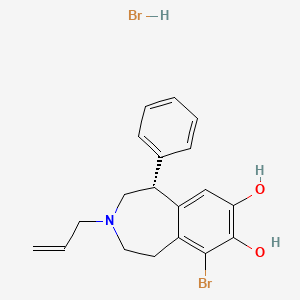


![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)

